molecular formula C13H11NO5S2 B049679 [4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid CAS No. 260784-18-7

[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid

Cat. No.: B049679
CAS No.: 260784-18-7
M. Wt: 325.4 g/mol
InChI Key: MIQSCSLPYJQKGG-YHYXMXQVSA-N
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Description

[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid is a complex organic compound with the molecular formula C13H11NO5S2 and a molecular weight of 325.4 g/mol. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenol with a thiazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features.

    4-Methoxyphenoxyacetic acid: Shares the methoxyphenoxyacetic acid moiety.

    Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but with different substituents.

Uniqueness

[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid is unique due to the combination of the thiazolidine ring and the methoxyphenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-methoxy-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-8-2-3-9(19-6-11(15)16)7(4-8)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQSCSLPYJQKGG-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)O)/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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